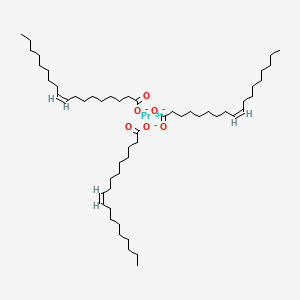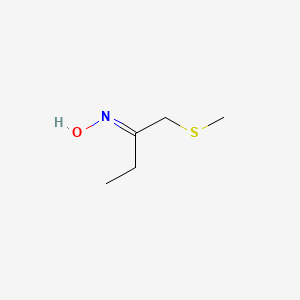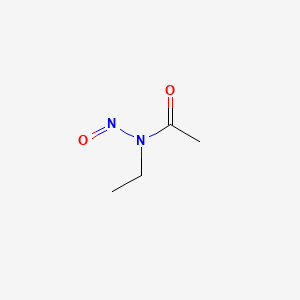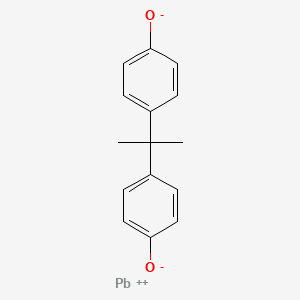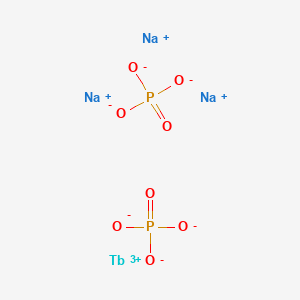
Diammonium tetrabromoplatinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium tetrabromoplatinate is an inorganic compound with the chemical formula (NH4)2PtBr4. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diammonium tetrabromoplatinate can be synthesized through the reaction of platinum salts with ammonium bromide in an aqueous solution. The reaction typically involves the dissolution of platinum salts, such as platinum(IV) chloride, in water followed by the addition of ammonium bromide. The mixture is then heated to facilitate the formation of this compound, which precipitates out of the solution.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of high-purity reagents and precise temperature control to ensure the consistent quality of the final product. The compound is then purified through filtration and recrystallization techniques to obtain a high-purity form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Diammonium tetrabromoplatinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: this compound can participate in substitution reactions where the bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands such as chloride ions or organic ligands can be used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Diammonium tetrabromoplatinate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in the production of high-purity platinum compounds and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of diammonium tetrabromoplatinate involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer treatment. The compound’s reactivity with biomolecules is attributed to the platinum center, which can form stable complexes with nucleophilic sites on DNA and proteins.
Comparación Con Compuestos Similares
Diammonium tetrabromoplatinate can be compared with other platinum-based compounds such as:
Ammonium tetrachloroplatinate: Similar in structure but contains chloride ions instead of bromide ions.
Potassium tetrabromoplatinate: Contains potassium ions instead of ammonium ions.
Platinum(II) bromide: A simpler compound with only platinum and bromide ions.
Uniqueness: this compound is unique due to its specific combination of ammonium and bromide ions, which confer distinct chemical properties and reactivity compared to other platinum compounds. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
77259-34-8 |
|---|---|
Fórmula molecular |
Br4H8N2Pt |
Peso molecular |
550.78 g/mol |
Nombre IUPAC |
diazanium;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
Clave InChI |
FOHJVKARJLOQNI-UHFFFAOYSA-L |
SMILES canónico |
[NH4+].[NH4+].Br[Pt-2](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



